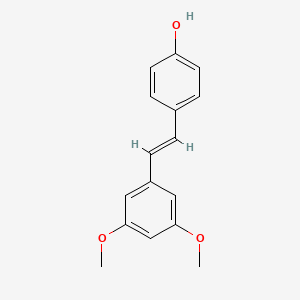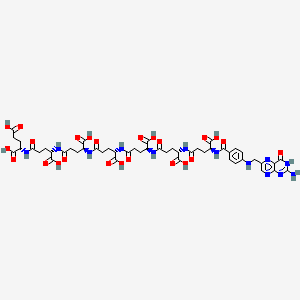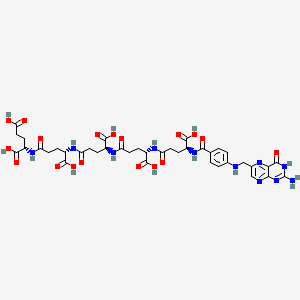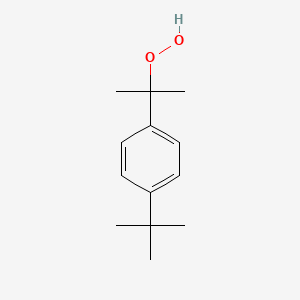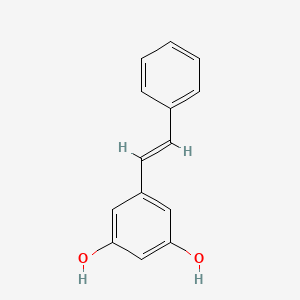
Pinosylvin
描述
Pinosylvin is an organic compound with the chemical formula C₆H₅CH=CHC₆H₃(OH)₂. It is a white solid that is structurally related to trans-stilbene but with two hydroxy groups on one of the phenyl substituents. This compound is naturally produced in plants, particularly in the heartwood of Pinaceae species, as a defense mechanism against fungal infections, ozone-induced stress, and physical damage . This compound is known for its fungitoxic properties, protecting wood from fungal infections .
作用机制
Target of Action
Pinosylvin, a natural pre-infectious stilbenoid toxin, primarily targets neutrophils and macrophages . Neutrophils are the body’s primary line of defense against invading pathogens . Macrophages, on the other hand, play a major role in the immune system, especially during infection and inflammation, but also in healing and repair .
Mode of Action
This compound interacts with its targets by suppressing the activation of proinflammatory M1-type macrophage activation . It also enhances alternative M2-type activation of macrophages . This dual action helps to balance the immune response, reducing inflammation while promoting healing and repair .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to block the activation of proteins that play a role in the FAK/c-Src/ERK and PI3K/Akt/GSK-3b signaling pathways . It also inhibits TRPA1-mediated Ca 2+ influx, which mediates pain and neurogenic inflammation .
Pharmacokinetics
It has been noted that when injected in rats, this compound undergoes rapid glucuronidation, indicating that it may be quickly metabolized and excreted . This could potentially impact its bioavailability and effectiveness.
Result of Action
The primary result of this compound’s action is a reduction in inflammation. By suppressing M1-type macrophage activation and enhancing M2-type activation, this compound helps to resolve inflammation and promote repair . It also has antimicrobial properties, providing defense mechanisms against pathogens for many plants .
Action Environment
This compound is produced in plants in response to various environmental stressors, including fungal infections, ozone-induced stress, and physical damage . Its effectiveness may therefore be influenced by these and other environmental factors.
生化分析
Biochemical Properties
Pinosylvin is synthesized from cinnamoyl-CoA and malonyl-CoA by the enzyme this compound synthase . It interacts with enzymes such as 4-Coumarate-CoA ligase from Populus trichocarpa (Ptr4CL4) to form this compound . The interaction involves the conversion of cinnamic acid into its corresponding coenzyme A ester cinnamoyl-CoA .
Cellular Effects
This compound has been found to have significant effects on various types of cells. At doses of 5 and 10 µM, this compound dramatically improved cell survival against oxidative stress and increased the expression of HO-1, an enzyme with antioxidant, anti-inflammatory, and immunomodulatory capabilities . In addition, this compound has been shown to inhibit the migration and invasion of esophageal squamous cell carcinoma cells by regulating the STX6/ITGA3/VASP pathway .
Molecular Mechanism
The basic skeleton of this compound is composed of a B ring from a trans-cinnamoyl coenzyme A (trans-cinnamoyl-CoA) and an A ring formed by the cyclization of three malonyl coenzyme A (malonyl-CoA) molecules . This compound synthase, an enzyme, catalyzes the biosynthesis of this compound from malonyl-CoA and cinnamoyl-CoA .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For instance, in IL-4-treated macrophages, this compound enhanced PPAR-γ expression but had no effect on STAT6 phosphorylation . This suggests that the effects of this compound can change over time under certain conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on rats with adjuvant arthritis, arthritic animals treated with this compound showed a decrease in hind paw volume, significantly on days 14 and 28 .
Metabolic Pathways
This compound is involved in the phenylpropanoid biosynthesis pathway . The conversion of the aromatic amino acid L-phenylalanine to this compound requires three steps. Firstly, phenylalanine ammonia lyase (PAL) deaminates L-phenylalanine to cinnamic acid. 4-Coumarate:CoA ligase (4CL) subsequently converts cinnamic acid into its corresponding coenzyme A ester cinnamoyl-CoA. The resulting cinnamoyl-CoA is then condensed with three units of malonyl-CoA via stilbene synthase (STS) to form the stilbene this compound .
Transport and Distribution
Studies have shown the extractive distribution in pine (Pinus sylvestris) microsections with a high lateral resolution sampled in a non-destructive manner using Confocal Raman Microscopy .
Subcellular Localization
Given its role in plant defense mechanisms, it is likely that this compound is localized in areas of the cell where it can effectively combat pathogens and insects .
准备方法
Synthetic Routes and Reaction Conditions: Pinosylvin can be synthesized through various methods. One common synthetic route involves the use of cinnamoyl-CoA and malonyl-CoA as precursors. The enzyme this compound synthase catalyzes the reaction, resulting in the formation of this compound . Another method involves the biosynthesis of this compound in engineered Escherichia coli cells. This process includes the expression of enzymes such as 4-coumarate: coenzyme A ligase and stilbene synthase, along with the manipulation of metabolic pathways to increase the availability of malonyl-CoA .
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the heartwood of Pinus species. biosynthesis using microbial cell factories is emerging as a sustainable and flexible alternative. This method involves the use of engineered microorganisms to produce this compound from simple carbon sources like glycerol .
化学反应分析
Types of Reactions: Pinosylvin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the hydroxy groups, using reagents like acyl chlorides or alkyl halides.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of this compound quinone.
Reduction: Reduction reactions typically yield dihydrothis compound.
Substitution: Substitution reactions can produce various esters or ethers of this compound.
科学研究应用
Pinosylvin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for the synthesis of other stilbene derivatives.
- Studied for its antioxidant properties.
Biology:
- Investigated for its role in plant defense mechanisms.
- Used in studies related to plant-pathogen interactions.
Medicine:
- Explored for its potential anticancer, anti-inflammatory, and cardioprotective properties .
- Studied for its antimicrobial activity against various pathogens .
Industry:
相似化合物的比较
Resveratrol: Found in grapes and berries, known for its antioxidant and anti-inflammatory properties.
Piceatannol: Found in passion fruit and grapes, known for its anticancer and anti-inflammatory effects.
Pinosylvin Monomethyl Ether: A derivative of this compound with high nematicidal activity against pine wood nematodes.
This compound’s unique properties and diverse applications make it a compound of significant interest in various scientific fields.
属性
IUPAC Name |
5-[(E)-2-phenylethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVPRTHEGLPYPB-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895857 | |
| Record name | 3,5-Dihydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22139-77-1 | |
| Record name | Pinosylvin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22139-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinosylvin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022139771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinosylvin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dihydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22139-77-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINOSYLVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881R434AIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


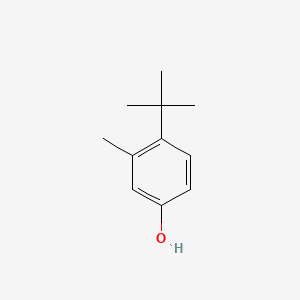
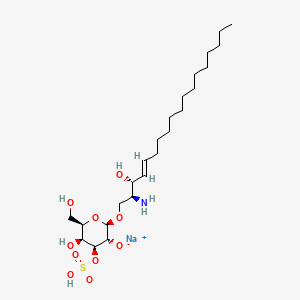

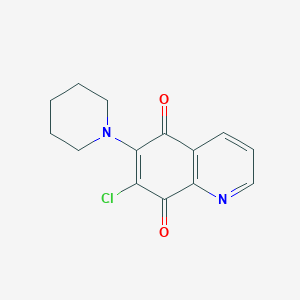
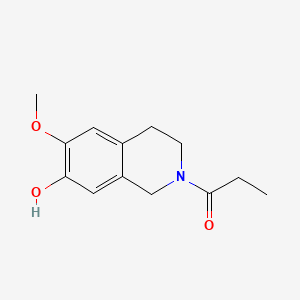
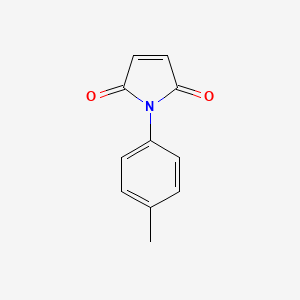
![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)
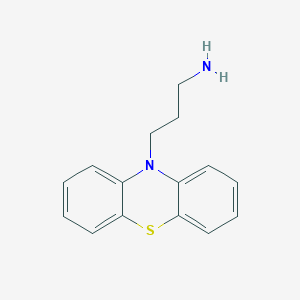
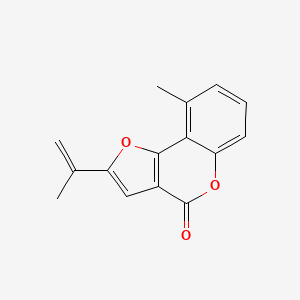
![(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1678314.png)
